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molecular formula C6HBrF3NO2 B3153623 2-Bromo-1,3,5-trifluoro-4-nitrobenzene CAS No. 762297-93-8

2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Cat. No. B3153623
M. Wt: 255.98 g/mol
InChI Key: SYTFXOAIAHTGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329656B2

Procedure details

To a cooled (1.3° C.) mixture of 1-bromo-2,4,6-trifluorobenzene (30.0 g, 142 mmol) and H2SO4 (115 mL) was added HNO3 (68%, 102 mL) over 1.5 h at such a rate that the internal temperature was <8° C. After stirring at 0° C. for 2 h, the resulting mixture was poured into ice water (1850 mL), stirred vigorously for 30 min and extracted with CH2Cl2 (3×600 mL). The combined organic layers were washed with water (2×600 mL), dried over MgSO4, filtered and concentrated in vacuo to give the desired product as a clear yellow oil (35.0 g, 99% yield). 1H NMR (CDCl3) δ 7.01 (ddd, J=2.4, 7.8, 9.3 Hz, 1H); 19F NMR (CDCl3) δ −116.20 to −116.10, −107.73 to −107.71, −93.80 to −93.70.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1850 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[F:10].OS(O)(=O)=O.[N+:16]([O-])([OH:18])=[O:17]>>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([N+:16]([O-:18])=[O:17])[C:3]=1[F:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1F)F)F
Name
Quantity
115 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
1850 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
was <8° C
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×600 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1F)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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